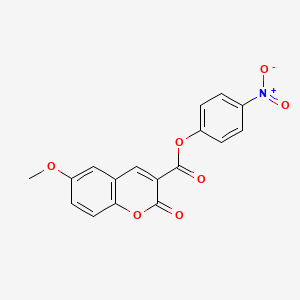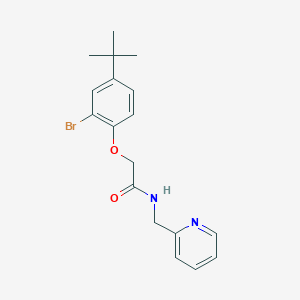![molecular formula C23H24N4O2 B4699019 N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)
N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide
Overview
Description
N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the 4-methyl-2-quinoline derivative through a Friedländer synthesis, which combines aniline derivatives with ketones under acidic conditions.
Piperazine Coupling: The quinoline derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-quinoline intermediate.
Acetamide Formation: Finally, the intermediate is acylated with acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential efficacy in treating diseases.
Biochemistry: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein binding sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[4-(4-chloro-2-quinolyl)piperazino]carbonyl}phenyl)acetamide
- N-(2-{[4-(4-fluoro-2-quinolyl)piperazino]carbonyl}phenyl)acetamide
Uniqueness
N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide is unique due to the presence of the 4-methyl group on the quinoline ring, which can influence its binding affinity and specificity towards biological targets. This structural feature can result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-15-22(25-20-9-5-3-7-18(16)20)26-11-13-27(14-12-26)23(29)19-8-4-6-10-21(19)24-17(2)28/h3-10,15H,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQRCMVNSIDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-PROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4698942.png)

![N,N-dicyclohexyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698952.png)
![methyl {4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4698958.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4698964.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4698972.png)
![(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one](/img/structure/B4698976.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide](/img/structure/B4698994.png)
![4-chloro-N-[2-(diisopropylamino)-1-methylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4698995.png)
![2-(4-ethyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4699004.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4699015.png)
![ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4699025.png)
![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)
